tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
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Overview
Description
tert-Butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its distinctive bicyclic framework and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic framework, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions to form different esters or acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various esters or carboxylic acids depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex bicyclic structures .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. It may serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial context, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic system and the presence of the tert-butyl ester group, which can stabilize intermediates and transition states .
Comparison with Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups and ring sizes.
- Reactivity: Varies based on the electronic and steric effects of the substituents.
- Applications: Each compound has unique applications based on its structure and reactivity .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h4-5,7-8H,6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
RGCYRHWJXZMJQH-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(=O)[C@H]1C=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)C1C=C2 |
Origin of Product |
United States |
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